1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Overview
Description
1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that features a unique fusion of pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide and an alkyne react to form the triazole ring. This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts . The reaction conditions often involve heating the reactants in a suitable solvent such as toluene under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.
Scientific Research Applications
1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound can disrupt the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and is also investigated for its anticancer properties.
Uniqueness
1-pyrimidin-2-yl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific fusion of pyrimidine and triazole rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C9H10N6 |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10N6/c1-3-11-9(12-4-1)15-8-2-5-10-6-7(8)13-14-15/h1,3-4,10H,2,5-6H2 |
InChI Key |
MMKNEJSJQJIBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(N=N2)C3=NC=CC=N3 |
Origin of Product |
United States |
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